molecular formula C22H38O B12642803 Diisooctylphenol CAS No. 85958-96-9

Diisooctylphenol

Cat. No.: B12642803
CAS No.: 85958-96-9
M. Wt: 318.5 g/mol
InChI Key: FNRRHKQTVNDRSJ-UHFFFAOYSA-N
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Description

Diisooctylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two isooctyl groups attached to a phenol ring. This compound is known for its unique chemical properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisooctylphenol can be synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion. The general reaction is as follows:

Phenol+IsoocteneThis compound\text{Phenol} + \text{Isooctene} \rightarrow \text{this compound} Phenol+Isooctene→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and isooctene are mixed in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to around 150-200°C and maintained under pressure to facilitate the alkylation process. Post-reaction, the mixture is neutralized, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions: Diisooctylphenol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, bromo, and sulfonated derivatives of this compound

Scientific Research Applications

Diisooctylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized as a stabilizer in the production of plastics and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of diisooctylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage. The pathways involved include the inhibition of oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Diisooctylphenol can be compared with other phenolic compounds such as:

    Butylated Hydroxytoluene (BHT): Both compounds are used as antioxidants, but this compound has a higher molecular weight and different alkyl groups.

    Butylated Hydroxyanisole (BHA): Similar in function, but BHA has a methoxy group instead of the isooctyl groups.

    Tert-Butylhydroquinone (TBHQ): Another antioxidant, but with a tert-butyl group and a hydroquinone structure.

Uniqueness: this compound’s uniqueness lies in its specific alkyl groups, which confer distinct physical and chemical properties, making it suitable for specialized industrial applications.

Biological Activity

Diisooctylphenol (DOP) is a phenolic compound that has garnered attention due to its widespread use in industrial applications and its potential biological effects. This article delves into the biological activity of DOP, focusing on its mechanisms of action, toxicity, and environmental implications based on diverse research findings.

Chemical Structure and Properties

This compound is an alkylphenol characterized by two octyl groups attached to a phenolic ring. Its chemical formula is C18_{18}H30_{30}O, and it is known for its hydrophobic properties, making it useful in various applications, including plasticizers, surfactants, and stabilizers in polymers.

Mechanisms of Biological Activity

The biological activity of DOP can be attributed to several mechanisms:

  • Endocrine Disruption : DOP has been identified as an endocrine disruptor, affecting hormonal balance by mimicking estrogen. Research indicates that DOP can bind to estrogen receptors, leading to altered gene expression and potential reproductive toxicity .
  • Antimicrobial Activity : Similar to other phenolic compounds, DOP exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, although the specific mechanisms remain under investigation .
  • Cytotoxicity : DOP has been linked to cytotoxic effects in various cell lines. Its ability to induce oxidative stress and apoptosis has been documented, raising concerns about its safety in both environmental and biological contexts .

In Vitro Studies

In vitro studies have demonstrated that DOP can affect cell viability and proliferation. For instance, exposure to DOP at concentrations as low as 10 µM resulted in significant cytotoxic effects in human liver cells . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative damage.

In Vivo Studies

Animal studies have further elucidated the toxicological profile of DOP. A study on rats exposed to DOP showed alterations in reproductive parameters, including reduced sperm count and motility . Additionally, liver enzyme levels were significantly elevated, indicating potential hepatotoxicity.

Environmental Impact

DOP is not only a concern for human health but also poses risks to aquatic ecosystems. Its persistence in the environment can lead to bioaccumulation in aquatic organisms. Research has shown that DOP can disrupt endocrine functions in fish, leading to reproductive abnormalities and population declines .

Case Study 1: Endocrine Disruption in Aquatic Species

A study conducted on zebrafish revealed that exposure to DOP resulted in altered sexual differentiation and reproductive behavior. The fish exhibited changes in hormone levels and disrupted gonadal development after prolonged exposure .

Case Study 2: Bioremediation Potential

Research exploring the bioremediation of environments contaminated with phenolic compounds has highlighted the potential for using microorganisms capable of degrading DOP. Specific strains of bacteria have shown promise in breaking down DOP into less harmful metabolites, suggesting a pathway for mitigating its environmental impact .

Data Summary

Study Type Findings Reference
In Vitro CytotoxicitySignificant cell death at 10 µM concentration
In Vivo ToxicityReduced sperm count and elevated liver enzymes
Endocrine DisruptionAltered sexual differentiation in zebrafish
BioremediationMicrobial degradation of DOP

Properties

CAS No.

85958-96-9

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

2,3-bis(6-methylheptyl)phenol

InChI

InChI=1S/C22H38O/c1-18(2)12-7-5-9-14-20-15-11-17-22(23)21(20)16-10-6-8-13-19(3)4/h11,15,17-19,23H,5-10,12-14,16H2,1-4H3

InChI Key

FNRRHKQTVNDRSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=C(C(=CC=C1)O)CCCCCC(C)C

Origin of Product

United States

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